acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid
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Overview
Description
Acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid is a complex organic compound that combines the properties of acetic acid and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of the amino acid derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. The detailed molecular mechanisms are often studied using techniques such as molecular docking, spectroscopy, and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid include other amino acid derivatives and acetic acid conjugates. Examples include:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
N-acetyl-L-tryptophan: An amino acid derivative with comparable chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H23N3O7 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H19N3O5.C2H4O2/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21;1-2(3)4/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24);1H3,(H,3,4)/t11-,13-;/m0./s1 |
InChI Key |
MQFBSAUXPFAXSU-JZKFLRDJSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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